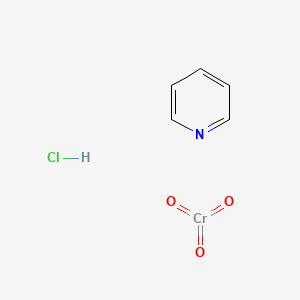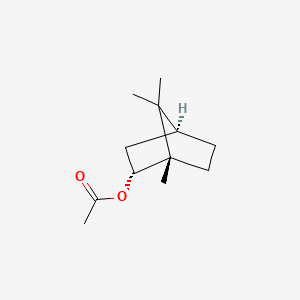
Dihydroxyfumaric acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxyfumaric acid hydrate (DHFAH), also known as fumaric acid hydrate, is a naturally occurring organic compound that is widely used in the scientific research community. DHFAH is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a wide range of applications in biochemistry, biotechnology, and pharmacology. DHFAH has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and obesity.
Applications De Recherche Scientifique
Biochemistry and Biotechnology
Dihydroxyfumaric acid hydrate: is known for its solubility in water, ethanol, and various organic solvents. This property makes it highly versatile for use in biochemistry and biotechnology applications. It’s commonly used in in vitro studies to explore its impact on cell cultures and tissue cultures, providing insights into cellular processes and potential therapeutic applications .
Antioxidant Research
The compound has been studied for its antioxidant properties, particularly in the inhibition of nitrosation of secondary aliphatic amines and amides. This research is significant in understanding how Dihydroxyfumaric acid hydrate can potentially prevent oxidative stress-related damage in biological systems .
Pharmaceutical Development
Researchers are investigating Dihydroxyfumaric acid hydrate for its potential application in treating bacterial and viral infections. Its efficacy in various models of infection could lead to the development of new classes of antibiotics and antiviral drugs .
Propriétés
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHTXQJGPQZGN-TYYBGVCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\O)(\C(=O)O)/O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036030 |
Source


|
| Record name | Dihydroxyfumaric acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxyfumaric acid hydrate | |
CAS RN |
199926-38-0 |
Source


|
| Record name | Dihydroxyfumaric acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)

